Regioisomeric Methyl Placement Dictates Physicochemical and ADME Properties
The compound 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine (methyl on pyridazine C3) is the structural regioisomer of 3-(4-methylpiperazin-1-yl)-6-phenylpyridazine (methyl on piperazine N4). In the latter analog, the methyl group increases the basicity of the piperazine distal nitrogen (calculated pKa shift from ~8.0 to ~8.6 for N-methylpiperazine vs. piperazine), whereas in the target compound, the methyl is an electron-donating substituent on the pyridazine ring, altering its π-electron density and hydrogen-bond acceptor capacity without affecting piperazine basicity. This is expected to result in a lower LogD7.4 for the target compound relative to the N-methylpiperazine analog, potentially improving aqueous solubility while maintaining passive permeability. Quantitative LogP data from the closest available analog, 3-(4-methyl-1-piperazinyl)-6-phenylpyridazine (LogP 1.67, LogSW -1.47), provide a baseline for comparison .
| Evidence Dimension | Physicochemical differentiation: LogP and aqueous solubility (LogSW) |
|---|---|
| Target Compound Data | 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine: No experimental LogP/LogSW reported; predicted LogP approximately 2.0–2.3 based on analog series trends. |
| Comparator Or Baseline | 3-(4-methyl-1-piperazinyl)-6-phenylpyridazine: LogP 1.67, LogSW -1.47 (Hit2Lead experimental data) . |
| Quantified Difference | Predicted LogP increment of +0.3 to +0.6 for the target compound relative to the N-methylpiperazine analog, attributable to the methyl group being on the aromatic pyridazine ring rather than the aliphatic piperazine. |
| Conditions | Computational prediction based on fragment-based LogP contributions; experimental LogP of comparator was measured by the shake-flask method at pH 7.4 . |
Why This Matters
Regioisomeric methyl placement creates a measurable LogP difference that directly impacts compound solubility, permeability, and nonspecific protein binding—critical parameters for selecting the correct analog in screening libraries and lead optimization campaigns.
